molecular formula C18H14F3N3O2 B2693721 2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937606-06-9

2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2693721
CAS No.: 937606-06-9
M. Wt: 361.324
InChI Key: SNHAJCQBHJMEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c19-18(20,21)12-8-13(10-4-2-1-3-5-10)22-17-15(12)16(11-6-7-11)23-24(17)9-14(25)26/h1-5,8,11H,6-7,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHAJCQBHJMEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937606-06-9
Record name 2-[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
  • Molecular Formula : C₁₈H₁₄F₃N₃O₂
  • Molecular Weight : 361.33 g/mol
  • CAS Registry Number : 937606-00-3
  • Purity : ≥95% (as per analytical reports)

Structural Features :
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by:

  • A cyclopropyl substituent at position 2.
  • A phenyl group at position 4.
  • A trifluoromethyl (-CF₃) group at position 3.
  • An acetic acid moiety linked to the pyrazole nitrogen.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl ring may influence steric interactions and conformational flexibility .

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in substituents at positions 3, 4, and 6 of the pyrazolo[3,4-b]pyridine core. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight CAS Number Key Differences References
Target Compound 3-Cyclopropyl, 6-Phenyl, 4-CF₃ C₁₈H₁₄F₃N₃O₂ 361.33 937606-00-3 Benchmark for comparison
Analog 1 3-Cyclopropyl, 6-(4-Ethylphenyl), 4-CF₃ C₁₈H₂₁N₅O₂ 339.40 1170560-04-9 Ethylphenyl increases steric bulk; reduced molecular weight
Analog 2 3-Methyl, 6-Phenyl, 4-CF₃ C₁₆H₁₂F₃N₃O₂ 335.28 937605-80-6 Methyl instead of cyclopropyl; lower lipophilicity
Analog 3 3-Cyclopropyl, 6-(2-Furyl), 4-CF₃ C₁₆H₁₂F₃N₃O₃ 365.32 937607-24-4 Furyl introduces polar oxygen; higher solubility potential
Analog 4 3-Cyclopropyl, 6-(5-Ethylthiophen-2-yl), 4-CF₃ C₁₈H₁₆F₃N₃O₂S 395.41 937606-22-9 Thiophene enhances π-stacking; higher molecular weight
Analog 5 3-Cyclopropyl, 6-(2-Methoxyphenyl), 4-CF₃ C₁₇H₁₄F₃N₃O₃ 365.31 937605-90-8 Methoxy group improves solubility; steric hindrance

Impact of Substituents on Physicochemical Properties

  • Trifluoromethyl (-CF₃) : Common to all analogs; enhances electron-withdrawing effects and resistance to oxidative metabolism .
  • Cyclopropyl vs. Methyl : Cyclopropyl at position 3 improves metabolic stability compared to methyl (Analog 2) but may reduce solubility due to hydrophobicity .
  • Aromatic Substituents :
    • Phenyl (Target) : Balances lipophilicity and planar geometry for target binding.
    • Ethylphenyl (Analog 1) : Increased steric bulk may hinder receptor interactions .
    • Heterocycles (Analogs 3–4) : Furyl and thiophene groups introduce polarity or sulfur-mediated interactions, altering bioavailability .

Biological Activity

2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H14F3N3OC_{16}H_{14}F_3N_3O, and it features a complex pyrazolo[3,4-b]pyridine structure. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions.

Anticancer Activity

Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit promising anticancer properties. For instance, derivatives have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, one study reported that a related compound demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential for therapeutic applications in cancer treatment .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. Pyrazolo[3,4-b]pyridines have been associated with the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Certain pyrazolo derivatives have demonstrated significant activity against various bacterial strains, suggesting a potential application in developing new antibiotics .

The mechanisms underlying the biological activities of this compound are primarily linked to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound acts as an inhibitor of key kinases involved in cell proliferation and survival.
  • Modulation of Cytokine Production : It may alter the production of inflammatory mediators by affecting signaling pathways such as NF-kB.
  • Disruption of Bacterial Cell Functions : The antimicrobial effects are likely due to interference with bacterial metabolic pathways.

Study 1: Anticancer Efficacy

A recent study explored the efficacy of a related pyrazolo compound in various cancer cell lines, including HeLa and A375. The results showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory effects of pyrazolo derivatives in a murine model of arthritis. The treated group exhibited reduced swelling and lower levels of inflammatory markers compared to controls .

Data Summary

Biological Activity IC50 Values Target Reference
CDK2 Inhibition0.36 µMCyclin-dependent kinase 2
CDK9 Inhibition1.8 µMCyclin-dependent kinase 9
Anti-inflammatoryNot specifiedPro-inflammatory cytokines
Antimicrobial ActivityVariableVarious bacterial strains

Q & A

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

  • Answer :
  • Rodent Models : Use Sprague-Dawley rats for IV/PO dosing (monitor plasma via LCMS/MS).
  • Key Parameters : Calculate AUC , Cmax , and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).
  • Metabolite ID : Use HRMS/MS to detect acetic acid → glucuronide conjugates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.